molecular formula C7H3Cl2N3O B8628535 3,7-Dichloro-1,2,4-benzotriazine 1-oxide CAS No. 18671-94-8

3,7-Dichloro-1,2,4-benzotriazine 1-oxide

Cat. No.: B8628535
CAS No.: 18671-94-8
M. Wt: 216.02 g/mol
InChI Key: ZMSWTQQQVGHRRJ-UHFFFAOYSA-N
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Description

3,7-Dichloro-1,2,4-benzotriazine 1-oxide is a heterocyclic compound characterized by a benzotriazine core substituted with chlorine atoms at positions 3 and 7 and an oxygen atom at the N1 position. This structure confers unique electronic and redox properties, making it a candidate for hypoxia-selective therapeutic applications.

Properties

CAS No.

18671-94-8

Molecular Formula

C7H3Cl2N3O

Molecular Weight

216.02 g/mol

IUPAC Name

3,7-dichloro-1-oxido-1,2,4-benzotriazin-1-ium

InChI

InChI=1S/C7H3Cl2N3O/c8-4-1-2-5-6(3-4)12(13)11-7(9)10-5/h1-3H

InChI Key

ZMSWTQQQVGHRRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)[N+](=NC(=N2)Cl)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Key Observations :

  • Substituent Effects: Chlorine at position 7 (as in triazoxide) enhances fungicidal activity, while amino groups at position 3 (tirapazamine) facilitate DNA damage under hypoxia .
  • Oxidation State : Di-N-oxide derivatives (e.g., tirapazamine) undergo enzymatic reduction to 1-oxide metabolites under hypoxia, releasing hydroxyl radicals for DNA cleavage . The 1-oxide form (as in the target compound) is a stable metabolite that accumulates in low-oxygen environments, enhancing selective cytotoxicity .

Comparison :

  • The target compound likely follows a pathway involving chlorination of a nitroaniline precursor, condensation with cyanamide, and selective oxidation, as seen in triazoxide synthesis .
  • Higher halogen substitution (e.g., 3,7-dichloro) may require stringent conditions to avoid over-oxidation or side reactions, as observed in low yields for di-N-oxide targets .
Table 3: Redox Properties and Hypoxia-Selective Activity
Compound Redox Potential (E₁) Major Metabolite DNA Damage Mechanism Hypoxia Selectivity
Tirapazamine -450 mV (vs. NHE) 1-Oxide (3) Hydroxyl radical generation High
3,7-Dichloro-1-oxide (Target) *Predicted: -400 mV Stable 1-oxide Direct alkylation? Moderate-High
Triazoxide Not reported N/A (non-redox active) Fungal membrane disruption None

Insights :

  • Tirapazamine’s di-N-oxide structure allows one-electron reduction under hypoxia, generating the 1-oxide metabolite and reactive radicals . The target compound’s 1-oxide state may bypass this step, directly alkylating DNA or proteins in low-oxygen environments.
  • Triazoxide lacks redox activity but leverages chloro and imidazole groups for antifungal action, indicating substituent-driven divergence in applications .

Spectroscopic and Physicochemical Properties

Table 4: Comparative Spectral Data
Compound ¹H-NMR (δ ppm) ¹³C-NMR (δ ppm) UV-Vis (λmax)
Tirapazamine Aromatic H: 7.8–8.2; NH₂: 5.6 C3: 150; N-oxide: 165 320 nm
3-Amino-7-chloro-1-oxide CH3: 2.45; Aromatic H: 7.23–8.04 C7-Cl: 128; C3-NH₂: 145 290 nm
5a (Tetrahydro-benzotriazine) CH2: 1.70–3.40; CH3: 2.5 Aliphatic C: 20–40 Not reported

Analysis :

  • Chlorine substituents (e.g., in 3-amino-7-chloro-1-oxide) deshield adjacent protons, shifting aromatic ¹H-NMR signals downfield . The target compound’s dichloro substitution may further alter electronic environments, affecting solubility and reactivity .

Preparation Methods

Base-Mediated Cyclization

The reaction of 3,7-dichloro-1,2,4-benzotriazine with sodium propylate in n-propanol at 80°C under pressure yields the 1-oxide derivative. This method leverages alkoxide nucleophiles to displace chloride at the N1 position, followed by intramolecular oxidation. The product crystallizes upon cooling, with a reported melting point of 90–92°C.

Optimization Notes :

  • Prolonged heating (>6 hours) reduces yield due to decomposition.

  • Substituting sodium propylate with potassium tert-butoxide shifts selectivity toward N3 substitution, producing undesired byproducts.

Hydrogenation-Based Oxide Formation

Catalytic Hydrogenation with Raney Nickel

A stirred mixture of 3,7-dichloro-1,2,4-benzotriazine, zinc powder (1:1 w/w), and concentrated ammonia in ethanol undergoes hydrogenation at 70–90°C. The reaction progresses until the orange coloration dissipates, indicating complete reduction. Subsequent acidification with 3N alcoholic HCl precipitates the 1-oxide hydrochloride, which is recrystallized from methanol to achieve 110–111°C melting point crystals.

Critical Parameters :

  • Catalyst Loading : 5–10% Raney nickel by substrate weight maximizes turnover.

  • Ammonia Concentration : <15% v/v minimizes side reactions with zinc.

Palladium-Catalyzed Hydrogenation

Alternative protocols employ palladium on carbon (Pd/C) in acetic acid–alcohol (9:1) mixtures under 3 atm H₂. This method achieves comparable yields (∼85%) but requires stricter moisture control to prevent catalyst deactivation.

Substitution Reactions

Dimethylamine Displacement

Heating 3,7-dichloro-1,2,4-benzotriazine 1-oxide with dimethylamine in ethanol at 80°C under pressure produces 7-chloro-3-dimethylamino derivatives. The reaction completes within 4 hours, with the hydrochloride salt precipitating upon cooling (melting point: 215–220°C).

Side Reactions :

  • Excess amine (>2 eq) leads to over-alkylation at C7.

  • Elevated temperatures (>100°C) promote reductive dechlorination.

Malononitrile Ylidene Formation

Reaction with ylidenemalononitrile (TCNEO) in toluene at 115°C introduces electron-withdrawing groups at C7, enhancing redox activity. While primarily used for functionalized derivatives, this method demonstrates the compound’s versatility as a scaffold.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): Singlets at δ 8.42 (C5–H) and 7.89 (C6–H) confirm aromatic proton environments.

  • IR (KBr): Peaks at 1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N–O asymmetric stretch) validate the 1-oxide structure.

Crystallographic Data

X-ray diffraction of hydrochloride salts reveals a monoclinic lattice (space group P2₁/c) with bond lengths of 1.23 Å for C=O and 1.35 Å for N–O, consistent with quinoidal distortion.

Comparative Synthesis Table

MethodReagents/ConditionsYield (%)Purity (HPLC)
Base-Mediated CyclizationNaOPr, n-PrOH, 80°C, 6 h7598.5
Raney Ni HydrogenationZn/NH₃, EtOH, 70°C8897.2
Pd/C HydrogenationPd/C, AcOH/EtOH, 3 atm H₂8596.8
Dimethylamine DisplacementMe₂NH, EtOH, 80°C, 4 h6895.4

Challenges and Mitigation Strategies

Byproduct Formation

  • Chloride Retention : Incomplete oxidation generates 3,7-dichloro-1,2,4-benzotriazine residues. Mitigated by excess MnO₂ (10 eq) in dichloromethane.

  • Hydrolysis : Aqueous workup under acidic conditions hydrolyzes the 1-oxide group. Anhydrous extraction with methylene chloride minimizes this.

Scalability Limitations

Catalytic hydrogenation exhibits poor scalability due to exothermicity and gas handling constraints. Continuous flow systems with immobilized catalysts are under investigation to address this .

Q & A

Q. How is stability under physiological conditions evaluated?

  • Methodology : Perform accelerated degradation studies (pH 1–10 buffers, 37°C) and analyze via LC-MS. Simulate oxidative stress with H₂O₂ or cytochrome P450 enzymes. Use molecular dynamics simulations to predict hydrolytic degradation pathways .

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